molecular formula C9H15ClN4 B1418795 N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride CAS No. 1185309-22-1

N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride

Cat. No.: B1418795
CAS No.: 1185309-22-1
M. Wt: 214.69 g/mol
InChI Key: ZRZOSLSCRTWCLU-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride is a chemical compound that belongs to the class of pyrazine derivatives. It has gained significant attention in the field of medical research due to its potential therapeutic effects. This compound is characterized by the presence of a piperidine ring and a pyrazine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride typically involves the reaction of pyrazine-2-amine with piperidine under specific conditions. One common method includes the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . The reaction can be catalyzed by acids or bases, depending on the specific requirements of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, room temperature.

    Substitution: Halogens, alkylating agents, solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways within the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in therapeutic effects .

Comparison with Similar Compounds

N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure and are known for their diverse pharmacological activities.

    Pyrazine derivatives: These compounds contain the pyrazine ring and are often used in medicinal chemistry for their potential therapeutic effects

Properties

IUPAC Name

N-piperidin-4-ylpyrazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.ClH/c1-3-10-4-2-8(1)13-9-7-11-5-6-12-9;/h5-8,10H,1-4H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZOSLSCRTWCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671551
Record name N-(Piperidin-4-yl)pyrazin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448854-99-6, 1185309-22-1
Record name 2-Pyrazinamine, N-4-piperidinyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448854-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Piperidin-4-yl)pyrazin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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